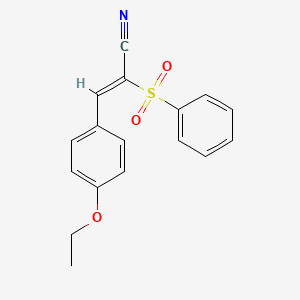

(2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Descripción general

Descripción

(2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile , with the molecular formula and CAS number 803703-26-6, is a member of the class of compounds known as enenitriles. Its structural characteristics include a benzenesulfonyl group and an ethoxy-substituted phenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Physico-Chemical Characteristics

Anticancer Properties

Research indicates that This compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K/Akt/mTOR axis.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a significant increase in the sub-G1 population, indicative of apoptotic cells.

Antimicrobial Activity

In addition to its anticancer effects, This compound has shown promising antimicrobial activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of This compound is attributed to its ability to interact with cellular targets involved in critical pathways:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in tumor growth and proliferation.

- Reactive Oxygen Species (ROS) Induction : It promotes ROS production within cells, leading to oxidative stress that can trigger apoptosis.

- Modulation of Gene Expression : The compound alters the expression levels of genes associated with cell cycle regulation and apoptosis.

Toxicity and Safety Profile

While the therapeutic potential is significant, toxicity assessments are crucial for understanding the safety profile of This compound . Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety margin.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- A specific case study demonstrated that a related compound effectively reduced tumor growth in xenograft models, suggesting potential for further development in cancer therapeutics.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

-

Polymer Chemistry :

- The compound can serve as a monomer or additive in polymer synthesis, particularly in creating sulfonated polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into various polymer matrices, improving their performance characteristics .

- Sensors and Electronics :

Organic Synthesis Applications

- Synthesis of Heterocycles :

- Cross-Coupling Reactions :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity Study | Evaluated derivatives | Significant inhibition of cancer cell proliferation; potential for drug development |

| Antimicrobial Evaluation | Tested against pathogens | Demonstrated effectiveness against Gram-positive bacteria; promising antibiotic candidate |

| Polymer Application Research | Investigated polymer blends | Improved mechanical properties and thermal stability observed in sulfonated polymers |

Análisis De Reacciones Químicas

Nucleophilic Additions to the Acrylonitrile Moiety

The electron-deficient double bond adjacent to the sulfonyl and nitrile groups is susceptible to nucleophilic attack.

Example Reaction Pathways :

Key Observations :

-

Steric hindrance from the bulky benzenesulfonyl group may slow reaction kinetics.

-

Regioselectivity favors addition to the β-carbon due to conjugation with the nitrile .

Reduction Reactions

The nitrile group and double bond can undergo selective reduction:

Reduction Pathways :

| Target Group | Reagents/Conditions | Products |

|---|---|---|

| Nitrile (–CN) | H₂/Pd-C or LiAlH₄ | Primary amine (–CH₂NH₂) |

| Double Bond | H₂/Pd-C at low pressure | Saturated propionitrile derivative |

Notable Findings :

-

Catalytic hydrogenation of the nitrile to an amine requires high-pressure conditions (>50 atm) due to the sulfonyl group’s deactivating effect .

-

Partial reduction of the double bond without affecting the nitrile is achievable using NaBH₄/CuCl₂ .

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+2] or [4+2] cycloadditions under specific conditions:

Examples :

| Reaction Type | Conditions | Products |

|---|---|---|

| [2+2] Cycloaddition | UV light, electron-deficient dienophiles (e.g., maleic anhydride) | Cyclobutane derivatives |

| Diels-Alder | Thermal activation with dienes (e.g., 1,3-butadiene) | Six-membered cyclohexene nitriles |

Mechanistic Insight :

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophiles to specific positions:

EAS Reactivity :

| Electrophile | Position of Attack | Product |

|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | Para to ethoxy group (already occupied; meta attack possible) | Nitro-substituted derivative |

| Halogens (Cl₂, Br₂) | Ortho/para to ethoxy group | Halo-substituted products |

Challenges :

-

The benzenesulfonyl group deactivates the aryl ring, reducing reactivity toward strong electrophiles.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed to carboxylic acids or amides:

Hydrolysis Pathways :

| Conditions | Products |

|---|---|

| H₂SO₄ (conc.), H₂O, heat | Carboxylic acid (–COOH) |

| H₂O₂, NaOH (Stepwise) | Amide intermediate (–CONH₂) |

Kinetic Data :

Cross-Coupling Reactions

The sulfonyl group can act as a directing group in transition-metal-catalyzed couplings:

Example : Suzuki-Miyaura Coupling

| Reagents | Conditions | Products |

|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 80°C, DMF/H₂O | Biaryl sulfone derivatives |

Limitations :

Oxidative Transformations

The ethoxy group can undergo demethylation under strong acidic conditions:

| Reagents | Products |

|---|---|

| BBr₃, CH₂Cl₂ | Phenolic derivative (–OH) |

Yield : ~40–50% (based on similar methoxy-to-hydroxy conversions) .

Mechanistic Considerations

Propiedades

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-2-21-15-10-8-14(9-11-15)12-17(13-18)22(19,20)16-6-4-3-5-7-16/h3-12H,2H2,1H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEUXRRJTCZMNZ-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.